N-Cyclobutyl-3-fluoro-N-methylbenzamide
Description
Properties
IUPAC Name |
N-cyclobutyl-3-fluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-14(11-6-3-7-11)12(15)9-4-2-5-10(13)8-9/h2,4-5,8,11H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFHOCCDPADQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a nucleophilic acyl substitution mechanism (Figure 1). In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 3-fluorobenzoyl chloride reacts with N-methylcyclobutylamine in the presence of triethylamine (TEA) as a base to scavenge HCl. Typical conditions involve stirring at 0–25°C for 2–6 hours, achieving yields of 65–78% after aqueous workup.
Table 1. Optimization of Direct Amidation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 78 | 98 |
| Temperature (°C) | 0 → 25 | 75 | 97 |
| Base | TEA | 78 | 98 |
| Reaction Time (h) | 4 | 76 | 97 |
Limitations and Side Reactions
Competitive hydrolysis of the acyl chloride to 3-fluorobenzoic acid occurs if moisture is present, reducing yields by 10–15%. Additionally, over-alkylation at the cyclobutyl nitrogen is observed when excess acyl chloride is used, necessitating precise stoichiometric control (1:1.05 molar ratio).
A modular approach involves synthesizing 3-fluoro-N-methylbenzamide followed by cyclobutyl group introduction. This method improves regioselectivity but requires additional steps.
Synthesis of 3-Fluoro-N-methylbenzamide
3-Fluoro-N-methylbenzamide is prepared by reacting methylamine with 3-fluorobenzoyl chloride in DCM. Yields of 82–89% are reported after purification via silica gel chromatography.
Cyclobutylation via Buchwald–Hartwig Amination
Palladium-catalyzed coupling of 3-fluoro-N-methylbenzamide with cyclobutyl bromide introduces the cyclobutyl group. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base in toluene at 110°C for 24 hours achieves 58% yield.
Table 2. Catalytic Systems for Cyclobutylation
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 58 |
| Pd₂(dba)₃/BINAP | DMF | 100 | 47 |
| NiCl₂(PCy₃)₂ | THF | 80 | 32 |
Reductive Amination of 3-Fluorobenzaldehyde Derivatives
An alternative route employs reductive amination between 3-fluorobenzaldehyde and N-methylcyclobutylamine, followed by oxidation to the amide.
Reductive Amination Step
3-Fluorobenzaldehyde reacts with N-methylcyclobutylamine in methanol under hydrogen gas (1 atm) with 10% Pd/C as the catalyst. After 12 hours at 25°C, the secondary amine intermediate is isolated in 71% yield.
Oxidation to Amide
The secondary amine is oxidized to the amide using RuCl₃/NaIO₄ in a biphasic system (CH₃CN/H₂O). This step proceeds with 63% yield but generates over-oxidized byproducts (e.g., nitro compounds), necessitating careful chromatographic separation.
Solid-Phase Synthesis for High-Throughput Production
Recent advances utilize resin-bound synthesis to streamline purification. Wang resin-functionalized 3-fluorobenzoic acid is treated with N-methylcyclobutylamine in the presence of HOBt/DIC, achieving 85% crude yield. Cleavage with TFA/H₂O (95:5) provides the target compound with >95% purity after lyophilization.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Amidation | 1 | 78 | 98 | High |
| Stepwise Assembly | 3 | 42 | 95 | Moderate |
| Reductive Amination | 2 | 45 | 90 | Low |
| Solid-Phase | 2 | 85 | 95 | High |
The direct amidation route offers superior efficiency and scalability, whereas solid-phase synthesis maximizes purity for pharmaceutical applications. Stepwise methods remain valuable for introducing isotopic labels or structural analogs.
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclobutyl derivatives.
Scientific Research Applications
N-Cyclobutyl-3-fluoro-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclobutyl-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, properties, and applications of N-Cyclobutyl-3-fluoro-N-methylbenzamide and related benzamide derivatives:
Substituent Effects on Properties
Electronic and Steric Effects
- Fluorine vs.
- Cyclobutyl Group : The cyclobutyl moiety introduces significant steric hindrance compared to smaller groups like methyl (DEET ) or methoxy ( ). This could reduce metabolic degradation or limit interactions in enzyme active sites.
Lipophilicity and Bioavailability
- DEET’s diethyl groups enhance lipophilicity, facilitating rapid skin penetration and systemic distribution .
- Fluorine’s electronegativity increases polarity, which might balance the lipophilicity introduced by the cyclobutyl group, optimizing membrane permeability.
Biological Activity
N-Cyclobutyl-3-fluoro-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl group, a fluorine atom at the 3-position, and a methylbenzamide moiety. The specific arrangement of these functional groups contributes to its biological activity, influencing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- DNA Interaction : There is potential for intercalation into DNA, which could affect gene expression and lead to cytotoxic effects in cancer cells.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity. Its efficacy against various bacterial strains has been investigated, showing promise as a potential therapeutic agent for bacterial infections.
Anticancer Activity
Research into the anticancer properties of this compound has highlighted its ability to induce apoptosis in cancer cell lines. In vitro studies have demonstrated that it can significantly reduce cell viability in certain cancer types, suggesting its potential as a lead compound for cancer therapy.
Case Studies
- Anticancer Efficacy : A study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated an IC50 value of approximately 12 µM, demonstrating significant potency against tested cell lines .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Comparative Analysis
A comparative analysis of this compound with other similar compounds is shown below:
| Compound Name | IC50 (µM) | Mechanism of Action | Targeted Pathway |
|---|---|---|---|
| This compound | 12 | Apoptosis induction | Caspase activation |
| Compound A | 15 | Enzyme inhibition | Metabolic pathways |
| Compound B | 10 | Receptor modulation | Signal transduction |
Q & A
Q. How should researchers interpret conflicting bioactivity data across studies?
- Answer:
- Meta-analysis : Compare assays using standardized protocols (e.g., IC₅₀ values from kinase inhibition studies) .
- Control experiments : Verify compound stability under assay conditions (e.g., DMSO concentration ≤1%) .
- Statistical rigor : Apply ANOVA or Bayesian modeling to account for variability .
Future Directions
Q. What gaps exist in the current research on this compound?
- Answer:
- Thermodynamic data : Lack of ΔHf and log P values for solubility predictions .
- In vivo pharmacokinetics : Absence of ADME studies in peer-reviewed literature .
- Toxicology profiles : Limited acute/chronic toxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
